methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 167408-66-4
VCID: VC8080564
InChI: InChI=1S/C9H14N2O2/c1-6(2)7-5-8(9(12)13-4)11(3)10-7/h5-6H,1-4H3
SMILES: CC(C)C1=NN(C(=C1)C(=O)OC)C
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate

CAS No.: 167408-66-4

Cat. No.: VC8080564

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate - 167408-66-4

Specification

CAS No. 167408-66-4
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name methyl 2-methyl-5-propan-2-ylpyrazole-3-carboxylate
Standard InChI InChI=1S/C9H14N2O2/c1-6(2)7-5-8(9(12)13-4)11(3)10-7/h5-6H,1-4H3
Standard InChI Key DDMYKWUXXMPUNY-UHFFFAOYSA-N
SMILES CC(C)C1=NN(C(=C1)C(=O)OC)C
Canonical SMILES CC(C)C1=NN(C(=C1)C(=O)OC)C

Introduction

Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of methyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate typically involves cyclocondensation reactions. Key methods include:

Method A: Reaction of ethyl acetoacetate with substituted hydrazines under reflux conditions, followed by cyclization using acid/base catalysis .
Method B: Transition-metal-catalyzed coupling of 1,3-diketones with hydrazines in ethanol, yielding derivatives with optimized regioselectivity.

Table 1: Comparison of Synthetic Methods

MethodStarting MaterialsReaction ConditionsYield (%)
AEthyl acetoacetate, hydrazineReflux, 12 hr78%
B1,3-Diketone, hydrazinePd catalysis, 80°C85%

Structural Validation

  • NMR Spectroscopy: Characteristic peaks include δ 3.98 ppm (ester -OCH₃), δ 1.21 ppm (isopropyl -CH(CH₃)₂), and δ 6.62 ppm (pyrazole C-H) .

  • X-ray Crystallography: Single-crystal analysis confirms bond lengths (C-N: 1.34 Å) and intermolecular hydrogen bonding networks .

Chemical Reactivity and Derivatives

Key Reactions

  • Ester Hydrolysis: Conversion to 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid under basic conditions (NaOH, 80°C) .

  • Nitration: Introduction of nitro groups at position 4 using HNO₃/H₂SO₄, yielding derivatives with enhanced electronic properties.

  • Suzuki Coupling: Formation of biaryl analogs via Pd-catalyzed cross-coupling with aryl boronic acids.

Table 2: Derivatives and Their Applications

DerivativeModificationApplication
Nitro-substituted-NO₂ at position 4Explosives precursor
Carboxylic acid-COOH at position 5Metal-organic frameworks

Biological Activity

Anticancer Properties

Studies demonstrate potent activity against cancer cell lines:
Table 3: IC₅₀ Values

Cell LineIC₅₀ (µM)Mechanism
MCF73.79Apoptosis induction
HepG20.71Proliferation inhibition

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:
Table 4: Minimum Inhibitory Concentrations (MICs)

OrganismMIC (µM)
Staphylococcus aureus50
Escherichia coli75

Agricultural Applications

Derivatives show herbicidal activity against Amaranthus retroflexus (90% efficacy at 200 g/ha).

Physicochemical Properties

  • Molecular Weight: 196.25 g/mol

  • LogP: 1.72 (indicating moderate lipophilicity)

  • Solubility: 2.1 mg/mL in DMSO at 25°C

Industrial and Research Applications

Medicinal Chemistry

  • PDE5 Inhibitors: Key intermediate in sildenafil synthesis (85% yield under reflux).

  • Antiviral Agents: Demonstrated activity against HSV-1 in vitro .

Material Science

  • Conductive Polymers: Incorporated into polyaniline matrices, enhancing conductivity to 0.05 S/m.

Analytical Methods

Table 5: Analytical Techniques

TechniqueApplicationKey Data
HPLCPurity assessmentRetention time: 8.2 min
GC-MSStructural confirmationm/z 196 (M⁺)

Future Directions

  • Drug Development: Optimization of bioavailability via prodrug strategies.

  • Green Synthesis: Exploration of solvent-free mechanochemical routes.

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